molecular formula C9H10ClNO3 B11893535 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride

4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride

Cat. No.: B11893535
M. Wt: 215.63 g/mol
InChI Key: VWCYZEGYPFRNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H9NO3·HCl. It is a monocarboxylic acid that is derived from succinic acid, where one of the carboxy groups is replaced by a pyridin-3-yl group. This compound is known for its role as a byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450, which catalyzes methylnitrosaminopyridylbutanone hydroxylation .

Preparation Methods

The synthesis of 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The pyridinyl group can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its role as a metabolite in the degradation of nicotine and other tobacco-specific N-nitrosamines.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its metabolic pathways.

    Industry: It is used in the synthesis of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride involves its role as a metabolite in the hydroxylation of methylnitrosaminopyridylbutanone by cytochrome P-450. This process leads to the formation of the compound as a byproduct, which is commonly found in the urine of smokers. The molecular targets and pathways involved include the cytochrome P-450 enzyme system .

Comparison with Similar Compounds

4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

4-oxo-4-pyridin-3-ylbutanoic acid;hydrochloride

InChI

InChI=1S/C9H9NO3.ClH/c11-8(3-4-9(12)13)7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,12,13);1H

InChI Key

VWCYZEGYPFRNBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCC(=O)O.Cl

Origin of Product

United States

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